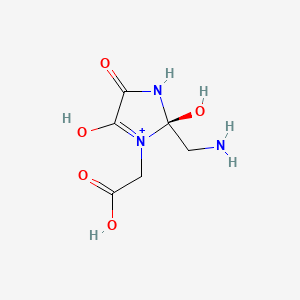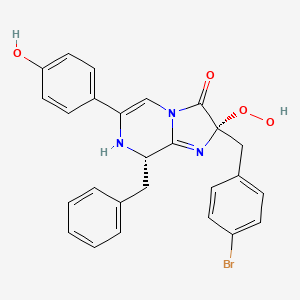
BR-Coeleneterazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BR-Coeleneterazine is a synthetic derivative of coelenterazine, a luciferin found in various bioluminescent marine organisms. This compound is known for its ability to produce light through a bioluminescent reaction, making it a valuable tool in scientific research, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BR-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. This core is then modified with various substituents to achieve the desired properties. The synthetic routes often involve the use of harsh reaction conditions, including high temperatures and strong acids or bases .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: BR-Coeleneterazine undergoes several types of chemical reactions, including:
Reduction: This compound can also undergo reduction reactions, although these are less common.
Substitution: Various substituents can be introduced to the imidazopyrazinone core through substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen, often in the presence of a luciferase enzyme.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenated compounds and strong bases.
Major Products:
Aplicaciones Científicas De Investigación
BR-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe to study oxidation-reduction reactions.
Biology: Employed in bioluminescence imaging to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of BR-Coeleneterazine involves its oxidation by a luciferase enzyme in the presence of oxygen. This reaction produces an excited state intermediate, which emits light as it returns to the ground state. The emitted light can be used to monitor various biological processes .
Comparación Con Compuestos Similares
BR-Coeleneterazine is unique among coelenterazine derivatives due to its specific substituents, which confer distinct luminescent properties. Similar compounds include:
Native Coelenterazine: Found in marine organisms and used in various bioluminescent assays.
Coelenterazine h: Known for its high luminescence quantum yield.
DeepBlueC: A coelenterazine derivative with enhanced water solubility.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in both in vitro and in vivo studies .
Propiedades
Fórmula molecular |
C26H22BrN3O4 |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
(2S,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26-/m0/s1 |
Clave InChI |
UCEOLAINXJPTDK-NVQXNPDNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
SMILES canónico |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)
![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
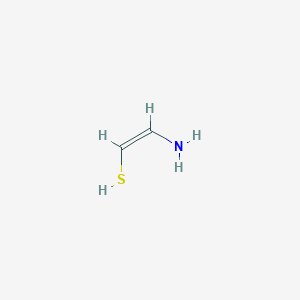
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
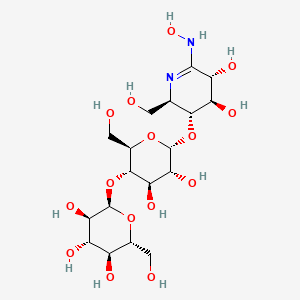
![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
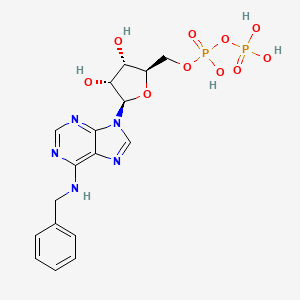
![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)
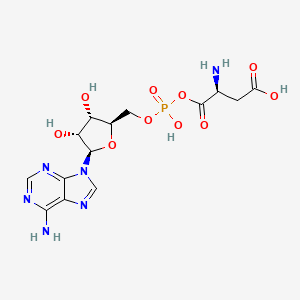

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
